molecular formula C12H21BrO2 B14282479 2-Propenoic acid, 2-methyl-, 8-bromooctyl ester CAS No. 128055-30-1

2-Propenoic acid, 2-methyl-, 8-bromooctyl ester

Cat. No.: B14282479
CAS No.: 128055-30-1
M. Wt: 277.20 g/mol
InChI Key: USBNITSVNXBKQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 8-bromooctyl ester typically involves the esterification of methacrylic acid with 8-bromooctanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 8-bromooctyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 8-bromooctyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 8-bromooctyl ester involves the reactivity of the bromine atom and the methacrylate group. The bromine atom can participate in nucleophilic substitution reactions, while the methacrylate group can undergo polymerization. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, octyl ester: Similar in structure but lacks the bromine atom.

    2-Propenoic acid, methyl ester: Similar methacrylate group but different alkyl chain.

Uniqueness

The presence of the bromine atom in 2-Propenoic acid, 2-methyl-, 8-bromooctyl ester makes it unique compared to other similar compounds. This bromine atom provides additional reactivity, allowing for a wider range of chemical modifications and applications .

Properties

CAS No.

128055-30-1

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

8-bromooctyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H21BrO2/c1-11(2)12(14)15-10-8-6-4-3-5-7-9-13/h1,3-10H2,2H3

InChI Key

USBNITSVNXBKQS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCBr

Origin of Product

United States

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